Oxane-4-carboximidamide
Description
Oxane-4-carboximidamide (CAS 780031-45-0) is a heterocyclic organic compound featuring a six-membered oxane (tetrahydropyran) ring substituted with a carboximidamide group (-C(=NH)-NH₂) at the 4-position. Its molecular formula is C₆H₁₂N₂O, with a molar mass of 128.17 g/mol. The compound is commercially available in high purity (≥95%) for research applications, particularly in medicinal chemistry and organic synthesis . The carboximidamide group confers strong basicity and hydrogen-bonding capacity, making it a versatile intermediate for constructing ligands, catalysts, or bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
oxane-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H3,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVPQNBFDNJRQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key attributes of Oxane-4-carboximidamide and related compounds:
Key Differences and Implications
This compound vs. Pyridine-4-carboxamidoxime N-oxide
- Ring System: Oxane’s oxygen atom creates an electron-rich, non-aromatic ring, while pyridine’s nitrogen atom imparts aromaticity and basicity.
- Functional Groups : The carboximidamide group in this compound is more basic (pKa ~11–12) compared to the oxime (pKa ~4–5) and N-oxide groups in the pyridine derivative. This makes the former more reactive in acid-catalyzed reactions .
- Applications : Pyridine-4-carboxamidoxime N-oxide is used in crystal engineering due to its supramolecular H-bonding networks, whereas this compound’s applications focus on drug design .
This compound vs. Oxamide
- Reactivity : Oxamide’s diamide structure is less basic and participates in condensation reactions, while the amidine group in this compound enables nucleophilic substitution and metal coordination .
- Solubility : Oxamide’s poor water solubility limits its use to industrial applications, whereas this compound’s polar groups enhance solubility in polar solvents .
This compound vs. Oxan-3-amine
- Basicity : The amidine group in this compound is significantly more basic than the primary amine in Oxan-3-amine, enabling distinct reactivity in pH-dependent reactions .
- Synthetic Utility : Oxan-3-amine serves as a precursor for alkylation or acylation, while this compound is used in amidine-specific reactions, such as cycloadditions .
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